molecular formula C9H7FN4O2 B12443100 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B12443100
M. Wt: 222.18 g/mol
InChI Key: BXIIJCNFDUDGCB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a fluorinated benzene ring and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with 5-methyl-1H-1,2,3,4-tetrazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents on the benzene ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or halides.

Scientific Research Applications

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid
  • 5-Methyl-1H-1,2,3,4-tetrazole
  • 5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid

Uniqueness

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-2-6(10)4-7(8)9(15)16/h2-4H,1H3,(H,15,16)

InChI Key

BXIIJCNFDUDGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

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